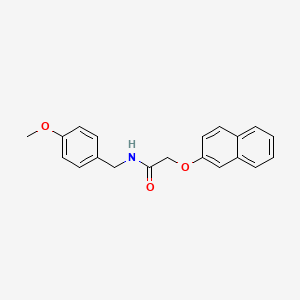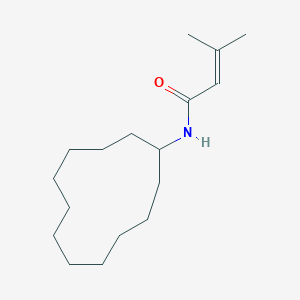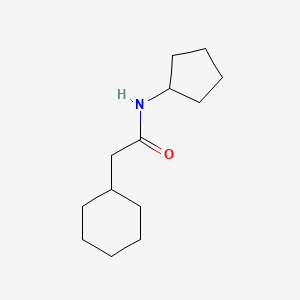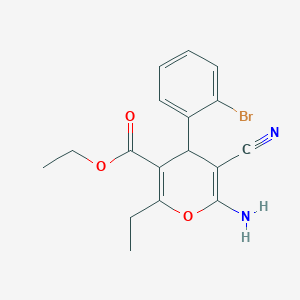![molecular formula C22H32N2O4 B4960276 2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane](/img/structure/B4960276.png)
2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane, also known as CP-101,606, is a chemical compound that has been studied for its potential therapeutic effects on various neurological disorders.
Mécanisme D'action
2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and neuronal survival. By blocking the NMDA receptor, 2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane can prevent the excessive release of glutamate, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane has been shown to have neuroprotective effects in animal models of epilepsy, ischemia, and traumatic brain injury. It has been shown to reduce neuronal damage and improve neurological function in these models. 2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane has also been shown to have anti-inflammatory effects and to reduce oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane is its selectivity for the NMDA receptor, which allows for targeted modulation of this receptor. However, its potency and efficacy may vary depending on the experimental conditions and the animal model used. 2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane may also have off-target effects that could affect the interpretation of experimental results.
Orientations Futures
Future research on 2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane could focus on its potential therapeutic effects on other neurological disorders, such as Alzheimer's disease and Parkinson's disease. It could also investigate the optimal dosing and administration of 2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane for different neurological disorders. Further studies could also explore the potential side effects of 2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane and its interactions with other drugs. Additionally, research could investigate the use of 2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane in combination with other neuroprotective agents to enhance its therapeutic effects.
Méthodes De Synthèse
2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane can be synthesized through a multistep process that involves the reaction of 2-amino-5-methoxybenzoic acid with cyclopentanone to form 2-(cyclopentylideneamino)-5-methoxybenzoic acid. This intermediate is then reacted with piperidine to form the piperidine salt, which is then reacted with 1,2-dichloroethane to form 2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane.
Applications De Recherche Scientifique
2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane has been studied for its potential therapeutic effects on various neurological disorders, including epilepsy, ischemia, and traumatic brain injury. It has been shown to have neuroprotective effects and to reduce neuronal damage in animal models of these disorders.
Propriétés
IUPAC Name |
[2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]-(oxazinan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4/c1-26-19-8-9-21(20(16-19)22(25)24-12-4-5-15-27-24)28-18-10-13-23(14-11-18)17-6-2-3-7-17/h8-9,16-18H,2-7,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCJRNBGSSEDMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2CCN(CC2)C3CCCC3)C(=O)N4CCCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(1-Cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4960194.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4960196.png)

![3-amino-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4960211.png)
![4-[(3,4-difluorophenyl)sulfonyl]morpholine](/img/structure/B4960212.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B4960216.png)

![4-methoxy-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4960232.png)


![7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indol-5-one](/img/structure/B4960264.png)
![1-[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4960271.png)

![diethyl [5-(3-methylphenoxy)pentyl]malonate](/img/structure/B4960282.png)